molecular formula C8H15NO3 B2520689 4-Isobutyramidobutanoic acid CAS No. 117704-85-5

4-Isobutyramidobutanoic acid

Cat. No.: B2520689
CAS No.: 117704-85-5
M. Wt: 173.212
InChI Key: KHXPBJABNQBPOR-UHFFFAOYSA-N
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Description

4-Isobutyramidobutanoic acid is an organic compound with the molecular formula C₈H₁₅NO₃ It is a derivative of butanoic acid, featuring an isobutyramido group attached to the fourth carbon of the butanoic acid chain

Scientific Research Applications

4-Isobutyramidobutanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Isobutyramidobutanoic acid is not specified in the search results. The mechanisms of action for similar compounds often involve interactions with biological systems or chemical reactions .

Safety and Hazards

4-Isobutyramidobutanoic acid is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), causing serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutyramidobutanoic acid typically involves the reaction of isobutyramide with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the isobutyramide and the butanoic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for manual intervention.

Chemical Reactions Analysis

Types of Reactions: 4-Isobutyramidobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The amide group can be reduced to form amines under specific conditions.

    Substitution: The hydrogen atoms in the butanoic acid chain can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylate salts.

    Reduction: Amines.

    Substitution: Halogenated derivatives of this compound.

Comparison with Similar Compounds

    Butanoic acid: A simple carboxylic acid with a similar backbone but lacking the isobutyramido group.

    Isobutyramide: An amide derivative of isobutyric acid, similar in structure but without the butanoic acid chain.

    4-Aminobutanoic acid: A compound with an amino group instead of the isobutyramido group.

Uniqueness: 4-Isobutyramidobutanoic acid is unique due to the presence of both the isobutyramido and carboxylic acid functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

4-(2-methylpropanoylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(2)8(12)9-5-3-4-7(10)11/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXPBJABNQBPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 20 gm (194 mMol) 4-aminobutanoic acid in dichloromethane (700 ml) were added 54 ml (407 mMol) triethylamine and the reaction mixture was stirred at room temperature for 10 minutes. To this mixture was then added a solution of 40.6 ml (407 mMol) isobutyryl chloride in dichloromethane (300 ml) dropwise and the resulting mixture was stirred at room temperature for 2 hours. The reaction mixture was filtered and the filtrate concentrated under reduced pressure. The residue was dissolved in 1N sodium hydroxide and stirred for 30 minutes. This solution was then poured into diethyl ether, diluted with water and the phases separated. The aqueous phase was acidified with hydrochloric acid and then extracted with ethyl acetate. The organic extracts were combined, dried over magnesium sulfate and concentrated under reduced pressure to give an oil. Bulb to bulb distillation (0.05 mm Hg, pot temperature=235° C.) gave 13.98 gm (43.1%) N-(2-methyl)propionyl-4-aminobutanoic acid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
40.6 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

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